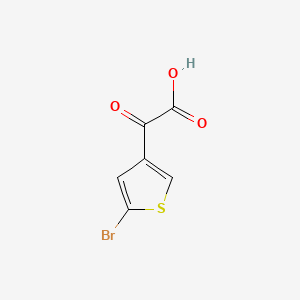
2-(5-Bromothiophen-3-yl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromothiophen-3-yl)-2-oxoacetic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The presence of a bromine atom at the 5-position and a keto group at the 2-position of the thiophene ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-3-yl)-2-oxoacetic acid can be achieved through several methods. One common method involves the bromination of thiophene followed by the introduction of the oxoacetic acid group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromothiophen-3-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-(5-Bromothiophen-3-yl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-(5-Bromothiophen-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The bromine atom and the keto group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress response and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Chlorothiophen-3-yl)-2-oxoacetic acid
- 2-(5-Fluorothiophen-3-yl)-2-oxoacetic acid
- 2-(5-Iodothiophen-3-yl)-2-oxoacetic acid
Uniqueness
2-(5-Bromothiophen-3-yl)-2-oxoacetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated counterparts. The bromine atom is larger and more polarizable, which can influence the compound’s interaction with biological targets and its overall chemical behavior.
Propriétés
Formule moléculaire |
C6H3BrO3S |
|---|---|
Poids moléculaire |
235.06 g/mol |
Nom IUPAC |
2-(5-bromothiophen-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C6H3BrO3S/c7-4-1-3(2-11-4)5(8)6(9)10/h1-2H,(H,9,10) |
Clé InChI |
ZCWAQUGLTUPKRC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1C(=O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



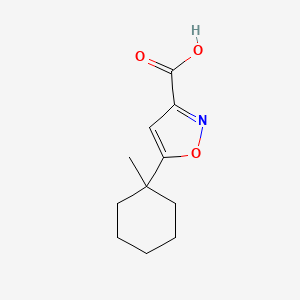

![N-[1-(1H-1,3-Benzodiazol-2-YL)-3-(methylsulfanyl)propyl]-3-methylfuran-2-carboxamide](/img/structure/B13571820.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13571821.png)
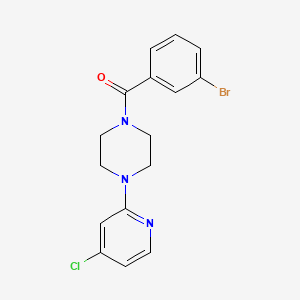
![2-[(3-Methoxyphenyl)sulfanyl]propanal](/img/structure/B13571830.png)
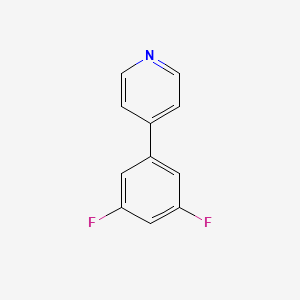
![Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13571852.png)
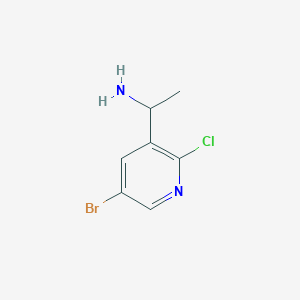
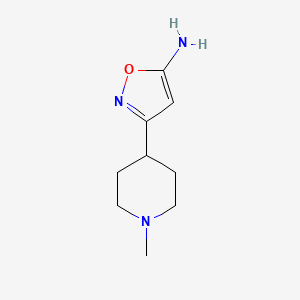

![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
![3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13571885.png)
